molecular formula C13H11N3O2 B2973074 N-(2-Phenoxypyrimidin-5-yl)prop-2-enamide CAS No. 2361640-06-2

N-(2-Phenoxypyrimidin-5-yl)prop-2-enamide

Cat. No.: B2973074
CAS No.: 2361640-06-2
M. Wt: 241.25
InChI Key: RCBNQTCRKPCMGC-UHFFFAOYSA-N
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Description

N-(2-Phenoxypyrimidin-5-yl)prop-2-enamide is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Phenoxypyrimidin-5-yl)prop-2-enamide typically involves the reaction of 2-phenoxypyrimidin-5-amine with prop-2-enoyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as dichloromethane is common.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2-Phenoxypyrimidin-5-yl)prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound has been investigated for its biological activity, including potential antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-Phenoxypyrimidin-5-yl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-(2-Phenoxypyrimidin-5-yl)prop-2-enamide is compared with other similar compounds such as:

  • 2-Phenoxypyrimidin-5-amine: This compound lacks the prop-2-enamide group and has different chemical properties.

  • N-(2-Phenoxypyrimidin-5-yl)acetamide: This compound has an acetamide group instead of a prop-2-enamide group, leading to different reactivity and biological activity.

Uniqueness: The presence of the prop-2-enamide group in this compound imparts unique chemical and biological properties that distinguish it from other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development.

Properties

IUPAC Name

N-(2-phenoxypyrimidin-5-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-2-12(17)16-10-8-14-13(15-9-10)18-11-6-4-3-5-7-11/h2-9H,1H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBNQTCRKPCMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CN=C(N=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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